N-(3-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 477331-36-5
Cat. No.: VC16163847
Molecular Formula: C26H24ClN3O3S2
Molecular Weight: 526.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477331-36-5 |
|---|---|
| Molecular Formula | C26H24ClN3O3S2 |
| Molecular Weight | 526.1 g/mol |
| IUPAC Name | N-(3-chloro-2-methylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C26H24ClN3O3S2/c1-15-19(27)7-5-8-20(15)28-22(31)14-34-26-29-24-23(18-6-3-4-9-21(18)35-24)25(32)30(26)16-10-12-17(33-2)13-11-16/h5,7-8,10-13H,3-4,6,9,14H2,1-2H3,(H,28,31) |
| Standard InChI Key | PNDUTNJUBSUKIL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The compound’s backbone consists of a benzothieno[2,3-d]pyrimidine system, a bicyclic framework formed by the fusion of a benzothiophene ring (a benzene fused to a thiophene) and a pyrimidine ring. Key structural attributes include:
-
4-Oxo group: A ketone at position 4 of the pyrimidine ring, which may influence electronic properties and hydrogen-bonding interactions.
-
3-(4-Methoxyphenyl) substituent: An aromatic ring with a methoxy group at the para position, attached to the pyrimidine’s nitrogen at position 3. This moiety enhances lipophilicity and potential π-π stacking interactions.
-
2-Sulfanylacetamide side chain: A thioether-linked acetamide group at position 2 of the pyrimidine, terminating in an N-(3-chloro-2-methylphenyl) group. The chlorine and methyl substituents on the phenyl ring may modulate steric and electronic effects.
Table 1: Molecular and Structural Data
| Property | Value/Description |
|---|---|
| CAS No. | 477331-36-5 |
| Molecular Formula | |
| Molecular Weight | 526.1 g/mol |
| IUPAC Name | N-(3-chloro-2-methylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
| Key Functional Groups | Benzothieno[2,3-d]pyrimidine, 4-oxo, 4-methoxyphenyl, sulfanylacetamide |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are critical for verifying structural integrity and purity. Proton NMR would resolve signals for the methoxy group (~3.8 ppm), aromatic protons (6.5–8.0 ppm), and methyl groups (~2.3 ppm). High-resolution mass spectrometry would confirm the molecular ion peak at m/z 526.1.
Synthetic Methodology
Reaction Pathway
The synthesis involves multi-step organic transformations, typically including:
-
Core Formation: Cyclocondensation of a thiophene derivative (e.g., 2-aminobenzothiophene) with a pyrimidine precursor under acidic or basic conditions.
-
Substituent Introduction:
-
4-Methoxyphenyl Group: Introduced via nucleophilic substitution or Ullmann-type coupling at position 3 of the pyrimidine.
-
Sulfanylacetamide Side Chain: Achieved through thiol-ene click chemistry or displacement of a leaving group (e.g., chloride) with a mercaptoacetamide derivative.
-
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclocondensation | Ethanol reflux, K₂CO₃ | Benzothienopyrimidine core formation |
| 2 | Nucleophilic Aromatic Substitution | 4-Methoxyphenylboronic acid, Pd catalyst | Introduce 4-methoxyphenyl group |
| 3 | Thiol-Displacement | Mercaptoacetamide, DMF, 80°C | Attach sulfanylacetamide side chain |
Optimization Challenges
Key challenges include controlling regioselectivity during core formation and minimizing side reactions during thiol-displacement. Purification often requires column chromatography or recrystallization.
| Compound (CAS No.) | Key Substituent | Hypothesized Target | Notes |
|---|---|---|---|
| 477331-36-5 | 3-Chloro-2-methylphenyl | COX-2, Kinases | Potential anti-inflammatory activity |
| 476484-87-4 | 3-Trifluoromethylphenyl | Kinases | Enhanced lipophilicity & stability |
Future Directions and Challenges
Research Gaps
-
Empirical Validation: Current data rely heavily on computational predictions; in vitro and in vivo studies are needed to confirm targets and efficacy.
-
Structure-Activity Relationships (SAR): Systematic modification of substituents (e.g., methoxy vs. ethoxy groups) could optimize potency and selectivity.
Synthetic Scalability
Transitioning from laboratory-scale synthesis to industrial production requires addressing:
-
Cost of Starting Materials: Benzothiophene derivatives are often expensive.
-
Green Chemistry Approaches: Solvent-free reactions or catalytic methods could improve sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume